molecular formula C12H13NO3S B1468534 1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid CAS No. 1563161-52-3

1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468534
CAS No.: 1563161-52-3
M. Wt: 251.3 g/mol
InChI Key: HUYFBVOTJLADKB-ONEGZZNKSA-N
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Description

1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tyrosinase, an enzyme involved in melanin synthesis, thereby inhibiting its activity . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signal transduction pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, altering cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it can be localized to the mitochondria, where it influences energy production and metabolism. Additionally, its localization to the nucleus can affect gene expression and cellular responses.

Properties

IUPAC Name

1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-11(4-3-10-2-1-7-17-10)13-6-5-9(8-13)12(15)16/h1-4,7,9H,5-6,8H2,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFBVOTJLADKB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C(=O)O)C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
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1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
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1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
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1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
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1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.